molecular formula C9H13IN4 B12090047 5-Iodo-2-(4-methylpiperazin-1-YL)pyrimidine

5-Iodo-2-(4-methylpiperazin-1-YL)pyrimidine

Cat. No.: B12090047
M. Wt: 304.13 g/mol
InChI Key: SGRCRLFUASEGPZ-UHFFFAOYSA-N
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Description

5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H13IN4 It is a pyrimidine derivative that contains an iodine atom at the 5-position and a 4-methylpiperazin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the iodination of a pyrimidine precursor followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the following steps:

    Iodination: The pyrimidine precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.

    Substitution: The iodinated pyrimidine is then reacted with 4-methylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride or potassium carbonate).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
  • 5-Iodo-2-(4-phenylpiperazin-1-yl)pyrimidine

Uniqueness

5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine is unique due to the presence of both the iodine atom and the 4-methylpiperazin-1-yl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives.

Properties

IUPAC Name

5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRCRLFUASEGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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